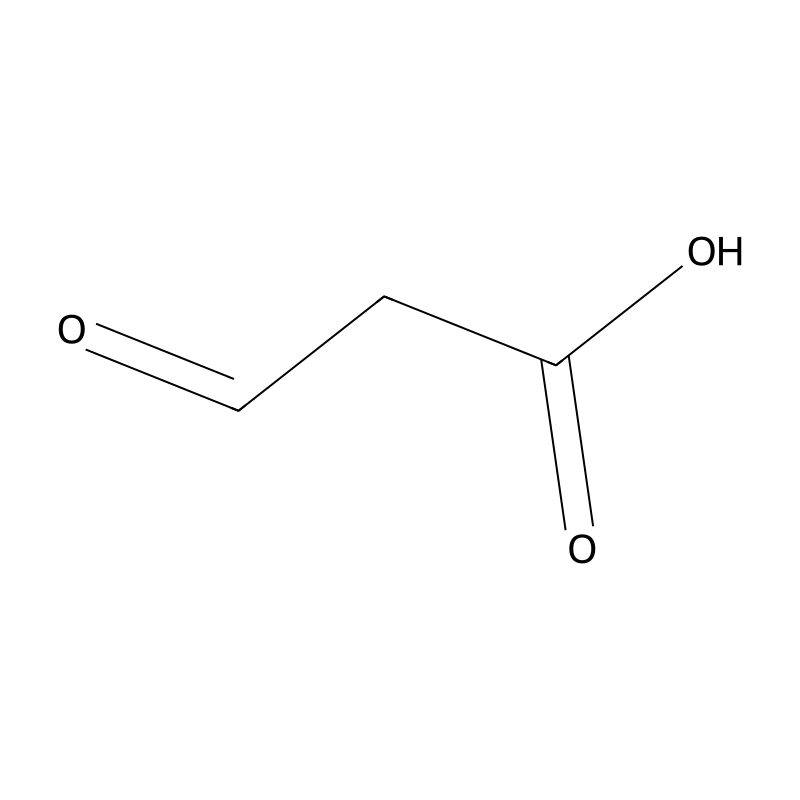

3-Oxopropanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biochemical Properties and Occurrence

-Oxopropanoic acid, also known as malonic semialdehyde, is a small molecule with the chemical formula C₃H₄O₃. It belongs to the class of aldehydic acids, meaning it possesses both an aldehyde and a carboxylic acid functional group.

3-Oxopropanoic acid has been identified as a natural product found in various organisms, including the bacterium Escherichia coli and the human body [Source: National Institutes of Health, PubChem, ].

Potential Inhibitory Effects

Research suggests that 3-oxopropanoic acid might exhibit inhibitory properties towards various biological processes. For instance, studies have shown that it can inhibit the polymerase chain reaction (PCR), a technique commonly used in molecular biology [Source: Biosynth, 3-Oxopropanoic Acid, ]. Additionally, it has been shown to potentially inhibit the activity of specific enzymes, including:

3-Oxopropanoic acid has the molecular formula C₃H₄O₃ and a molecular mass of 88.06 g/mol . This compound features both an aldehyde and a carboxylic acid functional group, categorizing it as an aldehydic acid. It is recognized for its role as a key intermediate in various metabolic pathways and is naturally found in organisms such as Escherichia coli and in human metabolism .

- Substrate for enzymes: Pyruvate serves as a substrate for various enzymes, allowing them to carry out specific biochemical reactions. For example, pyruvate dehydrogenase complex uses pyruvate as a substrate to produce acetyl-CoA for the citric acid cycle [].

- Regulation of metabolic pathways: Pyruvate plays a role in regulating key metabolic pathways. The concentration of pyruvate can signal cellular conditions and influence the activity of enzymes involved in glycolysis, gluconeogenesis (glucose synthesis), and other processes.

- Esterification: Reacts with alcohols to form esters.

- Condensation Reactions: Can undergo condensation with amines or other nucleophiles to form imines or other derivatives.

- Nitrosation: Reacts with nitrous acid to form nitroso derivatives .

- Polymerase Chain Reaction Inhibition: Exhibits inhibitory properties towards the polymerase chain reaction, impacting molecular biology techniques .

Research indicates that 3-oxopropanoic acid may possess various biological activities:

- Enzyme Inhibition: It has been shown to inhibit specific enzymes, which could have implications in metabolic regulation.

- Metabolic Role: As a key intermediate in glycolysis, it plays a crucial role in energy production within cells.

- Potential Therapeutic

3-Oxopropanoic acid finds utility in various fields:

- Biochemical Research: Used as a reagent in studies involving metabolic pathways.

- Pharmaceutical Development: Potentially useful in drug design due to its enzyme inhibition properties.

- Industrial Chemistry: Employed in the synthesis of other organic compounds and polymers .

3-Oxopropanoic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Pyruvic Acid | C₃H₄O₃ | Central role in glycolysis; often interconverted with 3-oxopropanoic acid. |

| 2-Methyl-3-Oxopropanoic Acid | C₄H₆O₃ | Contains an additional methyl group; used in similar reactions but with different reactivity. |

| Malonic Acid | C₄H₄O₄ | A dicarboxylic acid; serves as a precursor for various synthetic pathways. |

Uniqueness of 3-Oxopropanoic Acid

What sets 3-oxopropanoic acid apart is its dual functional groups (aldehyde and carboxylic acid), allowing it to participate in diverse

Role in Beta-Alanine Metabolism

Beta-alanine, a non-proteinogenic amino acid, undergoes transamination with pyruvate to yield 3-oxopropanoic acid and L-alanine. This reaction, catalyzed by beta-alanine-pyruvate transaminase, represents the first step in beta-alanine catabolism [4]. The resulting 3-oxopropanoic acid is subsequently oxidized to malonate by malonate-semialdehyde dehydrogenase (EC 1.2.1.15), which utilizes NAD⁺ or NADP⁺ as cofactors [3] [5]. Malonate is then converted to malonyl-CoA, a substrate for fatty acid biosynthesis.

A key regulatory point in this pathway is the enzyme’s dual specificity for NAD⁺ and NADP⁺, allowing metabolic flexibility under varying cellular redox conditions [3]. In humans, defects in mitochondrial malonyl-CoA decarboxylase disrupt this pathway, leading to accumulations of 3-oxopropanoic acid and secondary metabolic disturbances [2].

Involvement in Propionate Metabolic Pathways

In the alternative propionate metabolism pathway, 3-oxopropanoic acid arises from the degradation of odd-chain fatty acids and branched-chain amino acids. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which undergoes isomerization to succinyl-CoA. However, under certain conditions, propionyl-CoA may also be metabolized via 3-oxopropanoic acid [2] [7].

The enzyme methylmalonate-semialdehyde dehydrogenase (acylating) (EC 1.2.1.27) catalyzes the NAD⁺-dependent oxidation of 2-methyl-3-oxopropanoate—a structural analog of 3-oxopropanoic acid—to propanoyl-CoA, linking propionate metabolism to the tricarboxylic acid (TCA) cycle [7]. This pathway is particularly significant in tissues with high fatty acid oxidation rates, such as the liver and skeletal muscle.

Participation in CO₂ Fixation Cycles

Autotrophic archaea, including Metallosphaera sedula, utilize the 3-hydroxypropionate/4-hydroxybutyrate cycle for CO₂ fixation. In this pathway, 3-oxopropanoic acid is an intermediate in the reductive conversion of malonyl-CoA to propionyl-CoA [6] [8].

- Malonyl-CoA reductase reduces malonyl-CoA to 3-oxopropanoic acid (malonic semialdehyde) using NADPH.

- Malonic semialdehyde reductase further reduces it to 3-hydroxypropionate, which is subsequently metabolized to propionyl-CoA [8].

This cycle’s energy efficiency stems from its integration of two carboxylation steps and the strategic use of 3-oxopropanoic acid as a redox intermediate. Comparative genomic analyses reveal homologs of these enzymes in marine Crenarchaeota, suggesting evolutionary conservation of this CO₂ fixation mechanism [8].

Conversion Mechanisms to Acetyl-CoA

3-Oxopropanoic acid serves as a precursor to acetyl-CoA through two distinct routes:

- Direct oxidative decarboxylation: In humans, malonate-semialdehyde dehydrogenase oxidizes 3-oxopropanoic acid to malonate, which is converted to malonyl-CoA. Subsequent decarboxylation yields acetyl-CoA, feeding into the TCA cycle [2] [5].

- Reductive acetylation: In Chloroflexus aurantiacus, 3-oxopropanoic acid is reduced to 3-hydroxypropionate, which undergoes sequential transformations to propionyl-CoA and succinyl-CoA. Succinyl-CoA is then converted to acetyl-CoA via the glyoxylate cycle [6].

These pathways highlight the compound’s metabolic versatility, enabling organisms to adapt to diverse energy and biosynthetic demands.

Table 1: Enzymatic Reactions Involving 3-Oxopropanoic Acid

| Enzyme | Reaction | Cofactor | Organism | Reference |

|---|---|---|---|---|

| Malonate-semialdehyde dehydrogenase | 3-oxopropanoate + NAD⁺ + H₂O → malonate + NADH + 2H⁺ | NAD⁺ | Homo sapiens | [3] [5] |

| Methylmalonate-semialdehyde dehydrogenase | 2-methyl-3-oxopropanoate + CoA + NAD⁺ → propanoyl-CoA + HCO₃⁻ + NADH | NAD⁺ | Pseudomonas aeruginosa | [7] |

| Malonyl-CoA reductase | Malonyl-CoA + NADPH → 3-oxopropanoic acid + CoA + NADP⁺ | NADPH | Metallosphaera sedula | [6] |

Malonic semialdehyde reductase represents a critical enzyme in the enzymatic transformation of 3-oxopropanoic acid, catalyzing the reduction of malonic semialdehyde (3-oxopropanoic acid) to 3-hydroxypropionate. This enzymatic conversion is fundamental to autotrophic carbon dioxide fixation pathways and represents a key step in the 3-hydroxypropionate/4-hydroxybutyrate cycle [1] [2] [3].

Enzymatic Properties and Kinetic Parameters

Research on malonic semialdehyde reductase from Nitrosopumilus maritimus has revealed highly specific enzymatic activity toward malonic semialdehyde as the primary substrate [2] [3]. The enzyme demonstrates remarkable substrate specificity, with kinetic parameters showing a Michaelis constant (Km) of 0.11 millimolar for malonic semialdehyde and a maximum velocity (Vmax) of 86.9 micromoles per minute per milligram of protein [2]. The catalytic efficiency, expressed as kcat/Km, reaches 456 per second per millimolar, indicating high enzymatic efficiency for this specific substrate [2].

Comparative analysis with malonic semialdehyde reductase from Metallosphaera sedula reveals interesting variations in enzymatic parameters. The M. sedula enzyme exhibits a Km of 70 micromolar for malonic semialdehyde and a significantly higher Vmax of 200 micromoles per minute per milligram of protein at 65 degrees Celsius [1]. The optimal temperature for M. sedula enzyme activity is 75 degrees Celsius, while the optimal pH is 6.7 at the assay temperature [1].

The substrate specificity of malonic semialdehyde reductase is remarkably narrow. Studies demonstrate that the enzyme exhibits only minimal activity with succinic semialdehyde, showing approximately 20 percent activity and 0.5 percent efficiency compared to malonic semialdehyde [2] [3]. No enzymatic activity was detected with other aldehydes including acetaldehyde, propionaldehyde, butyraldehyde, or glutaraldehyde, confirming the highly specific nature of this enzymatic system [1] [2].

Molecular Structure and Enzyme Family Classification

Malonic semialdehyde reductases from different organisms belong to distinct enzyme families, indicating convergent evolution for this enzymatic function. The enzyme from N. maritimus belongs to the iron-containing alcohol dehydrogenase family [2] [3], while the M. sedula enzyme is classified as a member of the 3-hydroxyacyl-coenzyme A dehydrogenase family [1]. This divergence suggests that the enzymatic reduction of malonic semialdehyde evolved independently at least three times in different microbial lineages [2].

The N. maritimus malonic semialdehyde reductase exhibits a homodimeric composition with a native molecular mass of 71 kilodaltons, while the individual subunit has a molecular mass of 34.6 kilodaltons [2]. In contrast, the M. sedula enzyme forms a homotrimeric structure with a native molecular mass of 105 kilodaltons and individual subunits of 35.3 kilodaltons [1].

Substrate Recognition and Catalytic Mechanism

The high specificity of malonic semialdehyde reductase toward 3-oxopropanoic acid reflects sophisticated molecular recognition mechanisms within the active site. The enzyme recognizes the specific structural features of malonic semialdehyde, including the aldehyde functional group and the adjacent carboxyl group. This structural specificity prevents the enzyme from reducing other aldehydes, ensuring pathway fidelity in metabolic networks [1] [2].

The catalytic mechanism involves the formation of enzyme-substrate complexes that facilitate the reduction of the aldehyde group to form the corresponding alcohol. The reaction proceeds through a ordered sequential mechanism where nicotinamide adenine dinucleotide phosphate hydrogen serves as the electron donor, transferring reducing equivalents to the aldehyde substrate [1] [2].

Nicotinamide Adenine Dinucleotide Phosphate Hydrogen-Dependent Enzymatic Reactions

The enzymatic reduction of 3-oxopropanoic acid exhibits strict dependence on pyridine nucleotide cofactors, specifically nicotinamide adenine dinucleotide phosphate hydrogen (NADPH) and, to a lesser extent, nicotinamide adenine dinucleotide hydrogen (NADH) [1] [2] [3]. This cofactor dependency represents a fundamental aspect of the enzymatic mechanism and regulatory control of malonic semialdehyde metabolism.

Cofactor Specificity and Preference

Malonic semialdehyde reductase demonstrates a strong preference for NADPH over NADH as the electron donor. In N. maritimus malonic semialdehyde reductase, NADPH exhibits a Km of 67 micromolar and serves as the preferred cofactor with 100 percent enzymatic activity [2]. When NADH is used as an alternative cofactor, the enzyme shows reduced activity at 36.8 percent of maximum, with a higher Km of 100 micromolar [2]. The catalytic efficiency (kcat/Km) for NADPH is 520 per second per millimolar, compared to 212 per second per millimolar for NADH [2].

Similar cofactor preferences are observed in the M. sedula enzyme, where NADPH supports full enzymatic activity while NADH provides only 20 percent activity [1]. This preference for NADPH reflects the anabolic nature of the 3-hydroxypropionate/4-hydroxybutyrate cycle, where NADPH serves as the primary reducing equivalent donor for biosynthetic processes [1] [2].

Physiological Significance of Cofactor Selection

The preferential utilization of NADPH over NADH has important physiological implications for cellular metabolism. Intracellular concentrations of NADPH typically exceed those of NADH in bacterial cells, with reported concentrations of 0.12 millimolar NADPH versus 0.08 millimolar NADH in Escherichia coli [2]. This concentration difference, combined with the higher catalytic efficiency for NADPH, ensures that malonic semialdehyde reduction proceeds efficiently under physiological conditions.

The dependence on NADPH also links malonic semialdehyde reduction to the cellular redox state and metabolic regulation. NADPH availability directly influences the rate of 3-oxopropanoic acid reduction, providing a mechanism for metabolic regulation based on the energy status of the cell [4] [5].

Reaction Stoichiometry and Thermodynamics

The enzymatic reduction of malonic semialdehyde follows a well-defined stoichiometry where one molecule of NADPH is consumed for each molecule of malonic semialdehyde reduced to 3-hydroxypropionate [1] [2]. The overall reaction can be represented as:

Malonic semialdehyde + NADPH + H⁺ → 3-Hydroxypropionate + NADP⁺

This reaction is thermodynamically favorable with a standard free energy change (ΔG°′) of negative 24 kilojoules per mole and an equilibrium constant (K′eq) of 1.6 × 10⁴ at pH 7 [2]. The favorable thermodynamics drive the reaction toward product formation under physiological conditions.

Reverse Reaction and Equilibrium

Despite the thermodynamically favorable forward reaction, malonic semialdehyde reductase can catalyze the reverse reaction under specific conditions. The oxidation of 3-hydroxypropionate to malonic semialdehyde has been demonstrated with NAD(P)⁺ as the electron acceptor [2]. However, the reverse reaction proceeds at significantly lower rates, with a Vmax of 1.80 micromoles per minute per milligram for 3-hydroxypropionate oxidation compared to 87.0 micromoles per minute per milligram for malonic semialdehyde reduction [2].

Kinetic Parameters of Associated Enzymes

The enzymatic transformation of 3-oxopropanoic acid involves multiple enzymes with distinct kinetic properties that collectively determine the efficiency of metabolic flux through associated pathways. Understanding these kinetic parameters provides insight into the regulatory mechanisms and metabolic control points in malonic semialdehyde metabolism [1] [2] [6].

Comparative Kinetic Analysis

Kinetic parameters vary significantly among malonic semialdehyde reductases from different organisms, reflecting evolutionary adaptations to specific environmental conditions and metabolic requirements. The N. maritimus enzyme operates optimally at mesophilic temperatures (30 degrees Celsius) with a Km of 110 micromolar for malonic semialdehyde, while the thermophilic M. sedula enzyme functions at 65-75 degrees Celsius with a lower Km of 70 micromolar [1] [2].

The temperature dependence of enzymatic activity reflects the thermal adaptation of these organisms. The M. sedula enzyme exhibits higher catalytic rates at elevated temperatures, with a turnover number (kcat) of 115 per second compared to lower rates at mesophilic conditions [1]. This temperature adaptation allows efficient malonic semialdehyde reduction in thermophilic environments while maintaining structural stability.

Enzyme Efficiency and Catalytic Performance

Catalytic efficiency, measured as the ratio of kcat to Km, provides a measure of enzymatic performance under substrate-limiting conditions. The N. maritimus malonic semialdehyde reductase exhibits a catalytic efficiency of 456 per second per millimolar for malonic semialdehyde [2], while the M. sedula enzyme demonstrates higher efficiency values reflecting its adaptation to thermophilic conditions [1].

The high catalytic efficiency of these enzymes ensures rapid conversion of malonic semialdehyde to 3-hydroxypropionate, preventing accumulation of the potentially reactive aldehyde intermediate. This efficiency is crucial for maintaining metabolic flux through the 3-hydroxypropionate/4-hydroxybutyrate cycle during autotrophic growth [1] [2].

pH Optima and Environmental Adaptation

The pH optima of malonic semialdehyde reductases reflect the environmental conditions of their respective organisms. The N. maritimus enzyme exhibits optimal activity at pH 7.0, consistent with neutral marine environments [2]. In contrast, the M. sedula enzyme shows optimal activity at pH 6.7 (at 65 degrees Celsius), reflecting adaptation to slightly acidic conditions typical of thermoacidophilic environments [1].

pH-activity profiles reveal that enzymatic activity decreases significantly outside the optimal range, with half-maximal activity observed at pH 9.3 for the N. maritimus enzyme [2]. This pH sensitivity provides a mechanism for metabolic regulation in response to environmental changes.

Substrate Affinity and Binding

The Km values for malonic semialdehyde represent the substrate concentrations required for half-maximal enzymatic activity and provide insight into substrate binding affinity. The relatively low Km values (70-110 micromolar) indicate high substrate affinity, allowing efficient enzymatic activity even at low substrate concentrations [1] [2].

The substrate affinity is particularly important in autotrophic organisms where malonic semialdehyde concentrations may be limited by the rate of malonyl-coenzyme A reduction. High substrate affinity ensures efficient conversion of available malonic semialdehyde to 3-hydroxypropionate, maintaining metabolic flux through the carbon fixation pathway [1] [2].

Associated Enzyme Systems

The overall kinetic behavior of malonic semialdehyde metabolism depends not only on malonic semialdehyde reductase but also on associated enzymes in the metabolic pathway. Malonyl-coenzyme A reductase, which catalyzes the formation of malonic semialdehyde from malonyl-coenzyme A, exhibits distinct kinetic properties that influence substrate availability for malonic semialdehyde reductase [6].

The Sulfolobus tokodaii malonyl-coenzyme A reductase demonstrates a Km of 40 micromolar for malonyl-coenzyme A and a Vmax of 44 micromoles per minute per milligram, with a turnover number of 28 per second [6]. This enzyme also exhibits substrate promiscuity, catalyzing the reduction of succinyl-coenzyme A at approximately 10 percent the rate of malonyl-coenzyme A reduction [6].

Inhibitory Effects on Metabolic Enzymes

The enzymatic systems involved in 3-oxopropanoic acid metabolism are subject to various inhibitory mechanisms that regulate metabolic flux and prevent metabolic dysfunction. Understanding these inhibitory effects provides insight into the regulation of malonic semialdehyde metabolism and potential therapeutic targets [1] [2] [7].

Metal Chelation and Cofactor Requirements

Malonic semialdehyde reductase activity is significantly affected by metal-chelating agents, particularly ethylenediaminetetraacetic acid (EDTA). Treatment with 1 millimolar EDTA results in 88 percent inhibition of enzymatic activity in the N. maritimus enzyme [2]. This inhibition can be reversed by subsequent addition of iron(II) or manganese(II) ions, but not by magnesium(II) or nickel(II) ions [2].

The sensitivity to metal chelation indicates that malonic semialdehyde reductase requires metal cofactors for optimal activity. Inductively coupled plasma optical emission spectrometry analysis reveals the presence of iron, magnesium, and nickel in purified enzyme preparations, with iron playing a critical role in catalytic activity [2]. The restoration of activity by iron(II) addition after EDTA treatment confirms the iron dependency of the enzymatic mechanism [2].

Substrate Analog Inhibition

Malonic semialdehyde reductase exhibits high specificity for its natural substrate, with other aldehydes failing to serve as alternative substrates. Compounds such as acetaldehyde, propionaldehyde, butyraldehyde, and glutaraldehyde do not inactivate the enzyme but also do not support enzymatic activity [1] [2]. This specificity provides natural protection against metabolic interference from structurally similar compounds.

The inability of these aldehyde analogs to serve as substrates or competitive inhibitors reflects the precise molecular recognition requirements of the enzyme active site. The spatial arrangement of functional groups in malonic semialdehyde, including the aldehyde group and adjacent carboxyl group, is essential for substrate binding and catalysis [1] [2].

Inhibitory Effects on Related Metabolic Enzymes

Research has identified several compounds that inhibit enzymes involved in related metabolic pathways, providing potential mechanisms for regulating malonic semialdehyde metabolism. Studies have shown that 3-oxopropanoic acid can inhibit polymerase chain reaction (PCR) processes, suggesting broader inhibitory effects on nucleic acid metabolism [7].

Additionally, 3-oxopropanoic acid has been reported to inhibit the formation of polyketides in metabolic pathways and to affect the activity of key metabolic enzymes including acetyl-coenzyme A carboxylase, pyruvate decarboxylase, and phosphoenolpyruvate carboxykinase [7]. These inhibitory effects suggest that 3-oxopropanoic acid may function as a metabolic regulator beyond its role as a substrate for malonic semialdehyde reductase.

Mechanism-Based Inhibition

The inhibition of acetyl-coenzyme A carboxylase by 3-oxopropanoic acid represents a potentially important regulatory mechanism in fatty acid metabolism. Acetyl-coenzyme A carboxylase catalyzes the formation of malonyl-coenzyme A from acetyl-coenzyme A, which is subsequently reduced to malonic semialdehyde [9] [10]. Inhibition of this enzyme would reduce the formation of malonyl-coenzyme A and subsequently limit the availability of malonic semialdehyde for reduction to 3-hydroxypropionate.

This inhibitory relationship creates a potential feedback mechanism where the accumulation of 3-oxopropanoic acid could inhibit its own formation pathway. Such feedback inhibition would provide metabolic regulation to prevent excessive accumulation of reactive aldehyde intermediates [9] [10].

Therapeutic Implications

The inhibitory effects of 3-oxopropanoic acid on various metabolic enzymes have potential therapeutic implications. The inhibition of acetyl-coenzyme A carboxylase has been investigated as a strategy for treating metabolic diseases including obesity and diabetes [9] [10]. Understanding the specific inhibitory mechanisms could lead to the development of targeted therapeutic interventions.

The specificity of malonic semialdehyde reductase and its sensitivity to metal chelation also suggest potential targets for antimicrobial therapy. Since this enzyme is essential for autotrophic carbon fixation in certain archaea and bacteria, specific inhibitors could disrupt microbial metabolism without affecting human enzymes [2] [3].

Regulatory Networks and Metabolic Control

The inhibitory effects observed in 3-oxopropanoic acid metabolism are part of broader regulatory networks that control metabolic flux through carbon fixation pathways. The integration of substrate availability, cofactor requirements, and inhibitory mechanisms provides multiple levels of control that ensure metabolic homeostasis [1] [2].

The temperature and pH sensitivity of malonic semialdehyde reductase provides environmental regulation, while the cofactor requirements link enzymatic activity to cellular energy status. Metal chelation sensitivity adds another layer of regulation that could respond to changes in metal availability or oxidative stress conditions [2].

Physical Description

XLogP3

UNII

Other CAS

Wikipedia

Dates

Structural insight into bi-functional malonyl-CoA reductase

Hyeoncheol Francis Son, Sangwoo Kim, Hogyun Seo, Jiyeon Hong, Donghoon Lee, Kyeong Sik Jin, Sunghoon Park, Kyung-Jin KimPMID: 31814251 DOI: 10.1111/1462-2920.14885

Abstract

The bi-functional malonyl-CoA reductase is a key enzyme of the 3-hydroxypropionate bi-cycle for bacterial COfixation, catalysing the reduction of malonyl-CoA to malonate semialdehyde and further reduction to 3-hydroxypropionate. Here, we report the crystal structure and the full-length architecture of malonyl-CoA reductase from Porphyrobacter dokdonensis. The malonyl-CoA reductase monomer of 1230 amino acids consists of four tandemly arranged short-chain dehydrogenases/reductases, with two catalytic and two non-catalytic short-chain dehydrogenases/reductases, and forms a homodimer through paring contact of two malonyl-CoA reductase monomers. The complex structures with its cofactors and substrates revealed that the malonyl-CoA substrate site is formed by the cooperation of two short-chain dehydrogenases/reductases and one novel extra domain, while only one catalytic short-chain dehydrogenase/reductase contributes to the formation of the malonic semialdehyde-binding site. The phylogenetic and structural analyses also suggest that the bacterial bi-functional malonyl-CoA has a structural origin that is completely different from the archaeal mono-functional malonyl-CoA and malonic semialdehyde reductase, and thereby constitute an efficient enzyme.

Metabolic repair through emergence of new pathways in Escherichia coli

Sammy Pontrelli, Riley C B Fricke, Shao Thing Teoh, Walter A Laviña, Sastia Prama Putri, Sorel Fitz-Gibbon, Matthew Chung, Matteo Pellegrini, Eiichiro Fukusaki, James C LiaoPMID: 30327558 DOI: 10.1038/s41589-018-0149-6

Abstract

Escherichia coli can derive all essential metabolites and cofactors through a highly evolved metabolic system. Damage of pathways may affect cell growth and physiology, but the strategies by which damaged metabolic pathways can be circumvented remain intriguing. Here, we use a ΔpanD (encoding for aspartate 1-decarboxylase) strain of E. coli that is unable to produce the β-alanine required for CoA biosynthesis to demonstrate that metabolic systems can overcome pathway damage by extensively rerouting metabolic pathways and modifying existing enzymes for unnatural functions. Using directed cell evolution, rewiring and repurposing of uracil metabolism allowed formation of an alternative β-alanine biosynthetic pathway. After this pathway was deleted, a second was evolved that used a gain-of-function mutation on ornithine decarboxylase (SpeC) to alter reaction and substrate specificity toward an oxidative decarboxylation-deamination reaction. After deletion of both pathways, yet another independent pathway emerged using polyamine biosynthesis, demonstrating the vast capacity of metabolic repair.An Asymptotic Analysis of the Malonyl-CoA Route to 3-Hydroxypropionic Acid in Genetically Engineered Microbes

Mohit P Dalwadi, John R KingPMID: 32140941 DOI: 10.1007/s11538-020-00714-1

Abstract

There has been recent interest in creating an efficient microbial production route for 3-hydroxypropionic acid, an important platform chemical. We develop and solve a mathematical model for the time-dependent metabolite concentrations in the malonyl-CoA pathway for 3-hydroxypropionic acid production in microbes, using a combination of numerical and asymptotic methods. This allows us to identify the most important targets for enzyme regulation therein under conditions of plentiful and sparse pyruvate, and to quantify their relative importance. In our model, we account for sinks of acetyl-CoA and malonyl-CoA to, for example, the citric acid cycle and fatty acid biosynthesis, respectively. Notably, in the plentiful pyruvate case we determine that there is a bifurcation in the asymptotic structure of the system, the crossing of which corresponds to a significant increase in 3-hydroxypropionic acid production. Moreover, we deduce that the most significant increases to 3-hydroxypropionic acid production can be obtained by up-regulating two specific enzymes in tandem, as the inherent nonlinearity of the system means that a solo up-regulation of either does not result in large increases in production. The types of issue arising here are prevalent in synthetic biology applications, and it is hoped that the system considered provides an instructive exemplar for broader applications.[Endogenous intoxication syndrome in children with mixed enteric parasitoses]

M D Akhmedova, N A Zakhidova, S S KozlovPMID: 20361630 DOI:

Abstract

The degree of endogenous intoxication and the activation of lipid peroxidation products (LPO) were studied in patients with enteric parasitoses. The findings suggest that the expression of medium-molecular-weight peptides in relation with the values of LPO is of importance in the pathogenesis of parasitoses.Effect of monotherapy and combination therapy with richlocaine on tissue hypoxia and activity of keratinocyte detoxifying systems in ischemic skin flap

V L Popkov, A V Zadorozhnyi, V P Galenko-Yaroshevskii, N A Varazanashvili, V N MeladzePMID: 14666186 DOI: 10.1023/b:bebm.0000008974.52341.ce

Abstract

Treatment with richlocaine alone and, especially, in combination with antihypoxant energostim decreased the total content of hydroxyproline in the ischemic skin flap on day 3 after excision. Combination therapy with richlocaine and energostim normalized the redox potential in the energy supply system, improved antioxidant protection, and promoted the recovery of a balance between various components in the antioxidant system. These changes were not accompanied enhanced production of malonic dialdehyde. Our results suggest that combination therapy with richlocaine and energostim maintains the adaptive reserves of detoxifying systems in keratinocytes and prevents endotoxemia. Richlocaine primarily stimulates glycolytic synthesis of ATP, activates nonmitochondrial antioxidant enzymes, and increases RNase activity in lysosomes.Direct enzymic conversion of malonic semialdehyde to acetyl-coenzyme A

W B JAKOBY, E W YAMADAPMID: 13853085 DOI: 10.1016/0006-3002(59)90269-0

Abstract

Aldehyde oxidation. V. Direct conversion of malonic semialdehyde to acetyl-coenzyme A

E W YAMADA, W B JAKOBYPMID: 13846369 DOI:

Abstract

Malonic semialdehyde reductase, succinic semialdehyde reductase, and succinyl-coenzyme A reductase from Metallosphaera sedula: enzymes of the autotrophic 3-hydroxypropionate/4-hydroxybutyrate cycle in Sulfolobales

Daniel Kockelkorn, Georg FuchsPMID: 19684143 DOI: 10.1128/JB.00794-09

Abstract

A 3-hydroxypropionate/4-hydroxybutyrate cycle operates during autotrophic CO(2) fixation in various members of the Crenarchaea. In this cycle, as determined using Metallosphaera sedula, malonyl-coenzyme A (malonyl-CoA) and succinyl-CoA are reductively converted via their semialdehydes to the corresponding alcohols 3-hydroxypropionate and 4-hydroxybutyrate. Here three missing oxidoreductases of this cycle were purified from M. sedula and studied. Malonic semialdehyde reductase, a member of the 3-hydroxyacyl-CoA dehydrogenase family, reduces malonic semialdehyde with NADPH to 3-hydroxypropionate. The latter compound is converted via propionyl-CoA to succinyl-CoA. Succinyl-CoA reduction to succinic semialdehyde is catalyzed by malonyl-CoA/succinyl-CoA reductase, a promiscuous NADPH-dependent enzyme that is a paralogue of aspartate semialdehyde dehydrogenase. Succinic semialdehyde is then reduced with NADPH to 4-hydroxybutyrate by succinic semialdehyde reductase, an enzyme belonging to the Zn-dependent alcohol dehydrogenase family. Genes highly similar to the Metallosphaera genes were found in other members of the Sulfolobales. Only distantly related genes were found in the genomes of autotrophic marine Crenarchaeota that may use a similar cycle in autotrophic carbon fixation.The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems

Kwang-Seo Kim, Jeffrey G Pelton, William B Inwood, Ulla Andersen, Sydney Kustu, David E WemmerPMID: 20400551 DOI: 10.1128/JB.00201-10

Abstract

The Rut pathway is composed of seven proteins, all of which are required by Escherichia coli K-12 to grow on uracil as the sole nitrogen source. The RutA and RutB proteins are central: no spontaneous suppressors arise in strains lacking them. RutA works in conjunction with a flavin reductase (RutF or a substitute) to catalyze a novel reaction. It directly cleaves the uracil ring between N-3 and C-4 to yield ureidoacrylate, as established by both nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Although ureidoacrylate appears to arise by hydrolysis, the requirements for the reaction and the incorporation of (18)O at C-4 from molecular oxygen indicate otherwise. Mass spectrometry revealed the presence of a small amount of product with the mass of ureidoacrylate peracid in reaction mixtures, and we infer that this is the direct product of RutA. In vitro RutB cleaves ureidoacrylate hydrolytically to release 2 mol of ammonium, malonic semialdehyde, and carbon dioxide. Presumably the direct products are aminoacrylate and carbamate, both of which hydrolyze spontaneously. Together with bioinformatic predictions and published crystal structures, genetic and physiological studies allow us to predict functions for RutC, -D, and -E. In vivo we postulate that RutB hydrolyzes the peracid of ureidoacrylate to yield the peracid of aminoacrylate. We speculate that RutC reduces aminoacrylate peracid to aminoacrylate and RutD increases the rate of spontaneous hydrolysis of aminoacrylate. The function of RutE appears to be the same as that of YdfG, which reduces malonic semialdehyde to 3-hydroxypropionic acid. RutG appears to be a uracil transporter.Malonic semialdehyde reductase from the archaeon Nitrosopumilus maritimus is involved in the autotrophic 3-hydroxypropionate/4-hydroxybutyrate cycle

Julia Otte, Achim Mall, Daniel M Schubert, Martin Könneke, Ivan A BergPMID: 25548047 DOI: 10.1128/AEM.03390-14